molecular formula C23H16ClFN4O2 B2514323 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-65-9

5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2514323
CAS RN: 1358921-65-9
M. Wt: 434.86
InChI Key: OMQKHODAXMWTLM-UHFFFAOYSA-N
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Description

The compound "5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures and halogen substituents. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of various pyrazole and oxadiazole derivatives as seen in the provided papers involves cyclization reactions and the use of specific reagents like phosphorous oxychloride . The synthesis of the compound would likely involve similar strategies, such as the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the chlorophenyl and fluorophenyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using techniques such as NMR, X-ray crystallography, and DFT studies . These methods can reveal details such as the planarity of the ring systems, dihedral angles between rings, and the presence of restricted rotation around certain bonds. For the compound , one could expect a detailed analysis to reveal the spatial arrangement of the various rings and the potential for intramolecular interactions, such as hydrogen bonding or halogen interactions.

Chemical Reactions Analysis

The reactivity of a compound like "5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" would be influenced by the functional groups present. The halogen substituents could be sites for nucleophilic aromatic substitution, while the heterocyclic rings could participate in electrophilic substitution or act as ligands in coordination chemistry. The presence of a methylene bridge, as seen in similar compounds, could also affect the compound's reactivity by restricting rotation and influencing the overall conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of halogens suggests a relatively high molecular weight and potential for significant intermolecular interactions, which could affect its melting and boiling points. Solubility would depend on the polarity of the molecule and the solvent used. The compound's stability could be assessed through thermal analysis and its photophysical properties through UV-Vis spectroscopy. The biological activity, such as antimicrobial properties, could be evaluated through MIC assays against various bacterial and fungal strains, as seen in the provided papers .

Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into synthesizing and structurally characterizing compounds with similar molecular frameworks, emphasizing the high yields of isostructural compounds and their crystalline form for detailed structure determination. These studies contribute to understanding the molecular conformation and the relationship between structure and potential function, highlighting the precision in molecular engineering for targeted applications (Kariuki et al., 2021).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of novel 1,5-diaryl pyrazole derivatives, identifying significant antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents, providing a foundation for further exploration of their therapeutic applications (Ragavan et al., 2010).

Anticancer Potential

Research on pyrazole compounds, including structure-activity relationship studies, has also explored their potential as anticancer agents. Synthesis and electronic structure analysis, coupled with physico-chemical property evaluation and docking studies, suggest that these molecules may offer new avenues for cancer treatment, emphasizing the importance of molecular design in developing effective anticancer drugs (Thomas et al., 2019).

Molecular Docking and Drug Design

Further, molecular docking studies have been integral in evaluating the interaction of pyrazole derivatives with biological targets, providing insights into their potential mechanism of action as antimicrobial and anticancer agents. Such research underlines the critical role of computational tools in drug discovery, offering a predictive framework for assessing the efficacy of new compounds (Katariya et al., 2021).

properties

IUPAC Name

5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4O2/c1-14-20(26-22(31-14)16-2-6-17(24)7-3-16)13-28-10-11-29-21(23(28)30)12-19(27-29)15-4-8-18(25)9-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQKHODAXMWTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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